molecular formula C23H22F2N2O2 B5367747 7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol

7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol

Katalognummer B5367747
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: ZWYHOEOGNQUMLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol, commonly known as DFHOQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent, selective, and reversible inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. DFHOQ has shown promising results in various preclinical studies, and its potential application in cancer therapy has been extensively explored.

Wirkmechanismus

DFHOQ inhibits the activity of 7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol, an enzyme that plays a crucial role in DNA repair. This compound is activated in response to DNA damage, and it catalyzes the transfer of ADP-ribose units from NAD+ to itself and other target proteins, leading to the recruitment of DNA repair factors. Inhibition of this compound leads to the accumulation of DNA damage, which can result in cell death. DFHOQ has been shown to be a potent and selective inhibitor of this compound, with an IC50 value in the low nanomolar range.
Biochemical and Physiological Effects:
DFHOQ has been shown to induce DNA damage and cell death in cancer cells, which is the basis of its potential application in cancer therapy. Moreover, DFHOQ has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which play a crucial role in inflammation and cell survival. DFHOQ has also been shown to attenuate ischemia-reperfusion injury in animal models of myocardial infarction and stroke.

Vorteile Und Einschränkungen Für Laborexperimente

DFHOQ has several advantages for lab experiments, including its high potency and selectivity for 7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Moreover, DFHOQ has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, DFHOQ has some limitations for lab experiments, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Zukünftige Richtungen

DFHOQ has shown promising results in preclinical studies, and its potential application in cancer therapy has been extensively explored. However, several future directions can be pursued to further investigate the therapeutic potential of DFHOQ. These include:
1. Clinical trials to evaluate the safety and efficacy of DFHOQ in cancer patients.
2. Investigation of the potential application of DFHOQ in other diseases, such as inflammation and neurodegenerative disorders.
3. Development of more potent and selective 7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol inhibitors based on the structure of DFHOQ.
4. Investigation of the potential synergistic effects of DFHOQ with other DNA-damaging agents, such as chemotherapy and radiation therapy.
5. Investigation of the pharmacokinetic properties of DFHOQ and its metabolites to optimize dosing and administration regimens.
Conclusion:
DFHOQ is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential application in cancer therapy. DFHOQ is a potent and selective inhibitor of this compound, which plays a crucial role in DNA repair. DFHOQ has shown promising results in various preclinical studies, and its potential application in other diseases has also been investigated. However, further research is needed to fully understand the therapeutic potential of DFHOQ and optimize its pharmacokinetic properties.

Synthesemethoden

The synthesis of DFHOQ involves several steps, starting with the reaction of 2,6-difluorobenzyl chloride with 3-piperidin-1-ylpropan-1-ol to obtain 3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinol. This intermediate is then reacted with 8-hydroxyquinoline-7-carboxylic acid to yield the final product, DFHOQ. The synthesis of DFHOQ has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.

Wissenschaftliche Forschungsanwendungen

DFHOQ has been extensively studied for its potential application in cancer therapy. 7-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol inhibitors have been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting DNA repair mechanisms in cancer cells. DFHOQ has shown promising results in various preclinical studies, including inhibition of tumor growth and metastasis in animal models of breast, ovarian, and lung cancer. Moreover, DFHOQ has also been investigated for its potential application in other diseases, such as inflammation, ischemia-reperfusion injury, and neurodegenerative disorders.

Eigenschaften

IUPAC Name

[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(8-hydroxyquinolin-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O2/c24-19-6-1-7-20(25)17(19)10-8-15-4-3-13-27(14-15)23(29)18-11-9-16-5-2-12-26-21(16)22(18)28/h1-2,5-7,9,11-12,15,28H,3-4,8,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYHOEOGNQUMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C3=C(C=CC=N3)C=C2)O)CCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.